molecular formula C9H9NO2 B11765420 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde CAS No. 719310-32-4

3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Cat. No.: B11765420
CAS No.: 719310-32-4
M. Wt: 163.17 g/mol
InChI Key: MDLWSTPFRBDHQK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The presence of the aldehyde group at the 6th position adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid.

    Reduction: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-methanol.

    Substitution: Various substituted benzoxazines depending on the electrophile used.

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde has found applications in several fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzoxazine ring can interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-ol
  • 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Comparison: Compared to its analogs, 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is unique due to the presence of the aldehyde group, which significantly enhances its reactivity and potential for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5-6,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLWSTPFRBDHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244425
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719310-32-4
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719310-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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